

Spectroscopic Profile of 5-Hexyn-2-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Hexyn-2-one

Cat. No.: B1605978

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-Hexyn-2-one** (CAS No. 2550-28-9). Due to the limited availability of published experimental spectra for this specific molecule, this guide combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on established principles and spectral databases of related compounds. Detailed experimental protocols for obtaining such spectra are also provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Hexyn-2-one**. Mass spectrometry data is derived from experimental sources, while NMR and IR data are predicted based on the functional groups present in the molecule (a ketone and a terminal alkyne).

Table 1: Mass Spectrometry (MS) Data (Experimental)

Property	Value
Molecular Formula	C ₆ H ₈ O
Molecular Weight	96.13 g/mol
Major Fragment (m/z)	Description
96	Molecular Ion [M] ⁺
81	[M-CH ₃] ⁺
68	[M-CO] ⁺ or [M-C ₂ H ₄] ⁺ (McLafferty Rearrangement)
53	
43	[CH ₃ CO] ⁺ (Base Peak)
39	[C ₃ H ₃] ⁺ (Propargyl cation)

Table 2: ¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.20	s	3H	H-1 (CH ₃ -C=O)
~2.75	t, J = ~7 Hz	2H	H-3 (-C(=O)-CH ₂ -)
~2.45	td, J = ~7, 2.5 Hz	2H	H-4 (-CH ₂ -C≡)
~2.00	t, J = ~2.5 Hz	1H	H-6 (≡C-H)

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Proton Decoupled

Chemical Shift (δ , ppm)	Assignment
~207	C-2 (C=O)
~83	C-5 (-C \equiv CH)
~69	C-6 (\equiv C-H)
~43	C-3 (-CH ₂ -)
~30	C-1 (CH ₃ -)
~18	C-4 (-CH ₂ -)

Table 4: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300	Strong, Sharp	\equiv C-H stretch (Terminal Alkyne)
~2950-2850	Medium	C-H stretch (Aliphatic)
~2120	Medium, Sharp	C \equiv C stretch (Terminal Alkyne)
~1715	Strong	C=O stretch (Ketone)
~1420	Medium	CH ₂ bend
~1360	Medium	CH ₃ bend

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are standard for the analysis of ketones and alkynes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **5-Hexyn-2-one**.

Methodology:

- Sample Preparation: Approximately 10-20 mg of **5-Hexyn-2-one** is dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is

added as an internal standard for chemical shift referencing (δ 0.00 ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR Acquisition:
 - The sample is placed in the spectrometer and the magnetic field is shimmed to achieve homogeneity.
 - A standard proton pulse sequence is used to acquire the spectrum.
 - Sufficient scans are acquired to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - A carbon pulse sequence with proton decoupling is used to simplify the spectrum and enhance sensitivity.
 - A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:
 - The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
 - The spectrum is phased and the baseline is corrected.
 - The chemical shifts of the peaks are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5-Hexyn-2-one**.

Methodology:

- Sample Preparation: For a liquid sample like **5-Hexyn-2-one**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded.
 - The sample is placed in the spectrometer's sample holder.
 - The IR spectrum is acquired over a range of 4000-400 cm^{-1} .
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

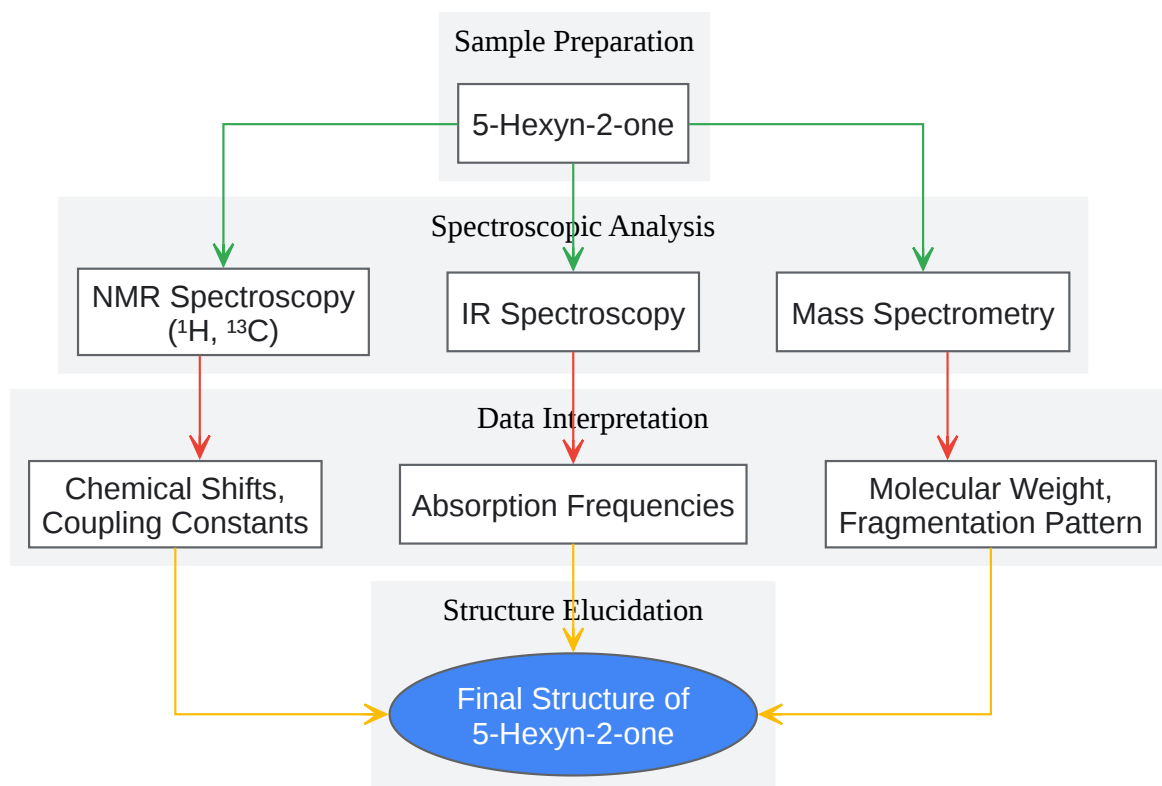
Objective: To determine the molecular weight and fragmentation pattern of **5-Hexyn-2-one**.

Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification.
- Ionization: Electron Impact (EI) ionization is a common method. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the loss of an electron to form a molecular ion (M^+).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Hexyn-2-one**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com